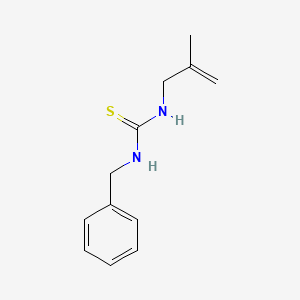

1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA

Description

Properties

IUPAC Name |

1-benzyl-3-(2-methylprop-2-enyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-10(2)8-13-12(15)14-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDJJTKYPHBOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385785 | |

| Record name | Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-39-3 | |

| Record name | N-(2-Methyl-2-propen-1-yl)-N′-(phenylmethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA typically involves the reaction of benzyl isothiocyanate with 2-methylprop-2-en-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl and 2-methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Thioureas have shown significant potential in anticancer research. Studies indicate that derivatives of thiourea can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 1-benzyl-3-(2-methylprop-2-en-1-yl)thiourea have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and migration .

Antimicrobial Properties : Research has also highlighted the antimicrobial efficacy of thiourea derivatives. The compound has been tested against a range of bacterial strains, showing inhibitory effects that suggest it could serve as a lead compound for developing new antibiotics .

Catalytic Applications

Catalysts in Organic Reactions : this compound has been explored as a catalyst in various organic transformations, particularly in reactions involving nucleophilic substitution and addition processes. Its ability to stabilize transition states makes it an effective catalyst for synthesizing complex organic molecules .

Thiotrifluoromethylation : A notable application of thioureas is their role in thiotrifluoromethylation reactions. This process allows for the introduction of trifluoromethyl groups into organic substrates, enhancing their biological activity and stability. The compound's unique structure facilitates these reactions, leading to high yields and selectivity .

Material Science Applications

Polymer Chemistry : In material science, thioureas are being investigated for their potential use in polymer synthesis. Their ability to form strong intermolecular interactions can lead to materials with enhanced mechanical properties. Research has focused on incorporating thioureas into polymer matrices to improve thermal stability and mechanical strength .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study C | Catalytic Reactions | Achieved high yields in nucleophilic substitutions, highlighting its efficiency as a catalyst in organic synthesis. |

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl and 2-methylprop-2-en-1-yl groups can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The allyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic substituents (e.g., benzoyl or pyridinyl groups). This could influence its binding affinity in biological systems or coordination chemistry.

- Solubility : Heterocyclic substituents (e.g., tetrahydrofuran in 1-phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea) improve solubility in polar solvents, which is critical for pharmaceutical applications.

Biological Activity

1-Benzyl-3-(2-methylprop-2-en-1-yl)thiourea (CAS Number: 21018-39-3) is a thiourea derivative that has garnered attention in biological research due to its potential pharmacological applications. This compound exhibits diverse biological activities, including enzyme inhibition and interactions with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2S

- Molecular Weight : 220.33 g/mol

- LogP : 3.029 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 63.19 Ų

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in methylation processes. For instance, it has shown potential as an inhibitor of protein methyltransferases (PMTs), which play critical roles in epigenetic regulation.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| G9a Methyltransferase | Competitive | 1.9 |

| GLP Methyltransferase | Competitive | 0.7 |

These values indicate that the compound may selectively inhibit specific PMTs, which could have implications for cancer treatment and other diseases where methylation is a factor .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate growth and survival.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis, as measured by annexin V staining and caspase activation assays. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

Research Findings

Recent studies have utilized computational methods to predict the binding affinity and interaction profiles of this compound with various biological targets. Molecular docking studies suggest that it binds effectively within the active sites of PMTs, supporting experimental findings regarding its inhibitory effects .

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 1-benzyl-3-(2-methylprop-2-en-1-yl)thiourea?

Methodological Answer:

The synthesis typically involves the reaction of benzyl isothiocyanate with 2-methylprop-2-en-1-amine under anhydrous conditions. Key characterization steps include:

- IR spectroscopy to confirm the presence of thiourea C=S stretching (~1660 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- ¹H NMR for structural elucidation: signals at δ 11.96 (s, -NH) and δ 4.72 (t, -CH₂-) confirm substituent integration .

- ESI-MS for molecular weight validation (calculated m/z 386.12; observed m/z 386.14) .

Basic: How can spectroscopic techniques resolve structural ambiguities in thiourea derivatives?

Methodological Answer:

- IR and NMR complementarity : IR identifies functional groups (e.g., C=S, N-H), while NMR assigns proton environments (e.g., aromatic vs. aliphatic protons). Discrepancies between predicted and observed peaks may indicate tautomerism or impurities .

- High-resolution mass spectrometry (HRMS) resolves molecular formula ambiguities, distinguishing isomers via exact mass .

Advanced: What crystallographic refinement strategies are optimal for thiourea derivatives using tools like SHELX?

Methodological Answer:

- SHELXL is preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters. For example, thiourea derivatives often exhibit rotational flexibility in substituents, requiring TWIN/BASF commands for twinned crystals .

- ORTEP-3 visualizes thermal ellipsoids to validate refinement quality; large ellipsoids may indicate unresolved disorder or dynamic motion .

Advanced: How do quantum chemical studies (e.g., HOMO-LUMO analysis) inform the reactivity of this compound?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G*) determine frontier orbitals: A narrow HOMO-LUMO gap (<4 eV) suggests high electrophilicity, correlating with thiourea’s nucleophilic sulfur reactivity .

- NBO analysis quantifies hyperconjugative interactions (e.g., n→σ* between N-H and C=S), stabilizing the thiourea core .

Advanced: How should researchers address contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?

Methodological Answer:

- Triangulate data sources : Compare X-ray crystallography (experimental bond lengths) with DFT-optimized geometries. Deviations >0.05 Å may indicate crystal packing effects or basis set limitations .

- Error analysis : Use SHELXL’s R-factor and GooF metrics to assess refinement reliability. High R-values (>0.05) necessitate re-examination of disorder models .

Advanced: What mechanistic hypotheses explain the biological activity of structurally related thiourea derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : For analogs like 1-butyl-3-(3-ethoxyphenyl)thiourea, antibacterial activity correlates with electron-withdrawing substituents enhancing C=S electrophilicity .

- Docking simulations : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities .

Advanced: How can mixed-methods research design enhance mechanistic studies of thiourea derivatives?

Methodological Answer:

- Quantitative-qualitative integration : Pair spectroscopic data (quantitative) with crystallographer annotations (qualitative) to contextualize anomalies (e.g., unexpected tautomer ratios) .

- Triangulation : Validate computational results (e.g., HOMO-LUMO gaps) against multiple experimental techniques (UV-Vis, cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.